molecular formula C8H6Cl2N2 B1628770 2,6-Dichloro-4-ethylnicotinonitrile CAS No. 52338-11-1

2,6-Dichloro-4-ethylnicotinonitrile

Cat. No.: B1628770
CAS No.: 52338-11-1
M. Wt: 201.05 g/mol
InChI Key: DFWAILJEAWUIEO-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-ethylnicotinonitrile (CAS: 52338-11-1) is a halogenated nicotinonitrile derivative with a molecular formula of C₈H₅Cl₂N₂ and a molecular weight of 200.05 g/mol. Its structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a nitrile group at position 3, and an ethyl group at position 4. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and coupling reactions .

Properties

CAS No.

52338-11-1

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

2,6-dichloro-4-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H6Cl2N2/c1-2-5-3-7(9)12-8(10)6(5)4-11/h3H,2H2,1H3

InChI Key

DFWAILJEAWUIEO-UHFFFAOYSA-N

SMILES

CCC1=CC(=NC(=C1C#N)Cl)Cl

Canonical SMILES

CCC1=CC(=NC(=C1C#N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The most closely related analogs of 2,6-Dichloro-4-ethylnicotinonitrile are alkyl-substituted dichloronicotinonitriles with modifications at position 4. Key compounds include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent at Position 4 Structural Similarity Score
2,6-Dichloro-4-ethylnicotinonitrile 52338-11-1 C₈H₅Cl₂N₂ 200.05 Ethyl (-CH₂CH₃) 0.90
2,6-Dichloro-4-propylnicotinonitrile 52338-17-7 C₉H₇Cl₂N₂ 214.07 Propyl (-CH₂CH₂CH₃) 0.93
2,6-Dichloro-4-isopropylnicotinonitrile 503843-54-7 C₉H₇Cl₂N₂ 214.07 Isopropyl (-CH(CH₃)₂) 0.87
2,6-Dichloro-4-methylnicotinonitrile 875-35-4 C₇H₄Cl₂N₂ 187.02 Methyl (-CH₃) 0.85

Notes on Similarity Scores:

  • The higher similarity score for 2,6-Dichloro-4-propylnicotinonitrile (0.93) compared to the ethyl derivative (0.90) suggests that elongation of the alkyl chain enhances structural congruence in specific applications, such as ligand-receptor interactions .
  • The lower score for the isopropyl analog (0.87) reflects steric and electronic differences due to branching .

Physicochemical Properties

  • Solubility : The ethyl and methyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the nitrile group's polarity. Propyl and isopropyl analogs show increased lipophilicity, reducing aqueous solubility but enhancing membrane permeability in biological systems .
  • Reactivity : The methyl derivative (C₇H₄Cl₂N₂) demonstrates faster reaction kinetics in nucleophilic aromatic substitution due to reduced steric hindrance. In contrast, bulkier substituents (e.g., isopropyl) slow reaction rates but improve regioselectivity .

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